molecular formula C19H23BrN4O2 B2925386 3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline CAS No. 2379975-59-2

3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B2925386
CAS No.: 2379975-59-2
M. Wt: 419.323
InChI Key: KTLMDQHAJQIDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler compound that shares the bromopyrimidine moiety.

    N,N-Dimethylaniline: A related compound that shares the dimethylaniline group.

Uniqueness

3-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline is unique due to its complex structure, which combines multiple functional groups.

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-23(2)17-5-3-4-15(10-17)18(25)24-8-6-14(7-9-24)13-26-19-21-11-16(20)12-22-19/h3-5,10-12,14H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMDQHAJQIDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.